Neodymium(III) carbonate hydrate

概要

説明

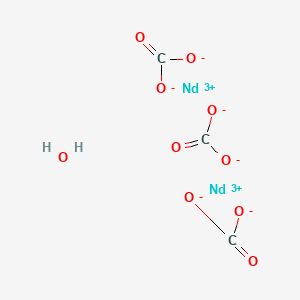

Neodymium(III) carbonate hydrate is a light purple powder with the chemical formula C3Nd2O9 and a molecular weight of 468.51 . It is used in glass decolorizers, colorants, and capacitor materials .

Synthesis Analysis

Neodymium(III) carbonate can be created by the reaction between neodymium(III) hydroxide and carbon dioxide . It can also be created by passing carbon dioxide under pressure through a solution of neodymium(III) chloride containing aniline . Another way to obtain neodymium(III) carbonate is by reacting neodymium(III) chloride with ammonium bicarbonate in water .Chemical Reactions Analysis

Neodymium(III) carbonate dissolves in acids and releases carbon dioxide . It can react with an acid to produce many neodymium salts . For example, to create neodymium acetate with neodymium(III) carbonate: 6CH3COOH + 2Nd2(CO3)3 → 2Nd(CH3COO)3 + 3H2O + 3CO2 .Physical And Chemical Properties Analysis

Neodymium(III) carbonate hydrate is a light purple powder . It is insoluble in water, but moderately soluble in strong mineral acids .科学的研究の応用

Lasers

Neodymium carbonate is utilized in laser technology. It serves as a precursor for creating laser crystal substances like neodymium-doped yttrium aluminum garnet (Nd:YAG) , which are essential components in various types of lasers used for cutting, welding, and medical procedures .

Glass Coloring and Tinting

This compound is highly valued in the glass manufacturing industry for its ability to impart an attractive purple coloring to glass. It’s used for both coloring and tinting purposes, enhancing the aesthetic and functional qualities of glass products .

Dielectrics

In the field of electronics, neodymium carbonate hydrate is used to produce dielectric materials. These materials are crucial in capacitors, which store and manage electrical energy in a wide array of devices .

Protective Lenses

Neodymium(III) carbonate hydrate is used in the production of protective lenses for welding goggles. These specialized lenses help protect the eyes from intense light and heat during welding operations .

CRT Displays

The compound enhances contrast between reds and greens in CRT (Cathode Ray Tube) displays, which is important for image clarity and color accuracy in older television and computer monitors .

High-Strength Magnets

Neodymium carbonate hydrate is a key ingredient in making high-strength neodymium magnets. These powerful magnets are widely used in various applications, including electric motors, hard disk drives, and magnetic resonance imaging (MRI) machines .

作用機序

Target of Action

Neodymium(III) carbonate hydrate is an inorganic compound, a salt, where neodymium is in the +3 oxidation state and the carbonate ion has charge -2 . The primary targets of Neodymium(III) carbonate hydrate are the biochemical processes that involve neodymium or carbonate ions .

Mode of Action

Neodymium(III) carbonate hydrate interacts with its targets by participating in chemical reactions. For instance, it can dissolve in acids and release carbon dioxide:

Nd2(CO3)3+6H+→2Nd3++3H2O+3CO2↑Nd_2(CO_3)_3 + 6H^+ \rightarrow 2Nd^{3+} + 3H_2O + 3CO_2 ↑Nd2(CO3)3+6H+→2Nd3++3H2O+3CO2↑

. This reaction demonstrates how Neodymium(III) carbonate hydrate interacts with its targets, leading to the production of neodymium ions, water, and carbon dioxide .Biochemical Pathways

Neodymium(III) carbonate hydrate can affect various biochemical pathways. For example, it can react with an acid to produce many neodymium salts . This reaction can influence the concentration of neodymium ions in the system, which may further affect other biochemical pathways involving neodymium .

Pharmacokinetics

It is known that the compound is insoluble in water , which may limit its bioavailability

Result of Action

The molecular and cellular effects of Neodymium(III) carbonate hydrate’s action depend on the specific biochemical pathways it affects. For instance, the production of neodymium ions can influence processes that require these ions. The release of carbon dioxide could potentially affect the pH of the local environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Neodymium(III) carbonate hydrate. For example, its solubility can be affected by the presence of other ions in the solution . Additionally, the compound can easily be converted into other neodymium compounds, such as neodymium(III) oxide when heated , indicating that temperature is an important environmental factor.

Safety and Hazards

将来の方向性

Neodymium(III) carbonate hydrate and other rare earth carbonates have significant importance to modern industries . They are widely used in permanent magnet materials, hydrogen storage materials, aerospace and national defense applications, as well as in alternative energy vehicles . Future research needs to better understand the structure-energy relationships of the rare earth carbonates .

特性

IUPAC Name |

neodymium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Nd.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXBEKQIOBCHSG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Nd2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191644 | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium(III) carbonate hydrate | |

CAS RN |

38245-38-4 | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038245384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there alternative methods for decomposing Neodymium(III) carbonate hydrate?

A2: While the provided abstracts [, ] focus on specific reactions, they don't delve into alternative decomposition methods. Further research is needed to explore other potential pathways for the decomposition of Neodymium(III) carbonate hydrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)